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Cat. No.: B15607150 Get Quote

For Immediate Release

This guide provides a comprehensive comparison of the binding affinity and functional

selectivity of O-1602 for the orphan G protein-coupled receptor GPR55 over the classical

cannabinoid receptors, CB1 and CB2. The data presented herein demonstrates that O-1602 is

a potent and selective GPR55 agonist, making it a valuable pharmacological tool for

investigating the physiological and pathophysiological roles of GPR55.

Summary of Quantitative Data
The selectivity of O-1602 is highlighted by its significantly higher potency at GPR55 compared

to CB1 and CB2 receptors. This is evident in both binding affinity and functional assays.

Table 1: Comparison of Binding Affinities (Ki) of O-1602
at GPR55, CB1, and CB2 Receptors

Compoun
d

GPR55 Ki
(nM)

CB1 Ki
(nM)

CB2 Ki
(nM)

Selectivit
y (Fold)
GPR55
vs. CB1

Selectivit
y (Fold)
GPR55
vs. CB2

Referenc
e

O-1602 ~13 >10,000 >10,000 >769 >769 [1]

Note: A lower Ki value indicates a higher binding affinity.
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Table 2: Comparison of Functional Activity (EC50) of O-
1602 at GPR55, CB1, and CB2 Receptors

Assay
Type

GPR55
EC50
(nM)

CB1
EC50
(nM)

CB2
EC50
(nM)

Selectivit
y (Fold)
GPR55
vs. CB1

Selectivit
y (Fold)
GPR55
vs. CB2

Referenc
e

[35S]GTPγ

S Binding
1.4 - 13 >30,000 >30,000 >2307 >2307 [2]

ERK1/2

Phosphoryl

ation

~100 >10,000 >10,000 >100 >100 [3]

Note: A lower EC50 value indicates a higher potency in functional assays.

Signaling Pathways
The distinct signaling cascades initiated by the activation of GPR55, CB1, and CB2 receptors

underscore the importance of selective ligands like O-1602 for targeted therapeutic

development.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
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Radioligand Binding Assay Workflow

Methodology:

Membrane Preparation: Membranes from cells stably expressing the receptor of interest

(GPR55, CB1, or CB2) are prepared by homogenization and centrifugation. Protein

concentration is determined using a standard method like the BCA assay.

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell

membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]CP55,940), and varying

concentrations of the unlabeled test compound (O-1602).
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Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set time

(e.g., 60-90 minutes) to allow binding to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which

traps the membranes with the bound radioligand. Unbound radioligand passes through the

filter.

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound

radioligand.

Detection: The radioactivity on the filters is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50

value using the Cheng-Prusoff equation.[4]

[35S]GTPγS Binding Assay
This functional assay measures G protein activation following receptor agonism.

Methodology:

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells

expressing the receptor of interest are prepared.

Assay Setup: The assay is conducted in a 96-well plate. Each well contains the cell

membranes, GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying

concentrations of the test compound (O-1602).

Incubation: The plates are incubated to allow for receptor activation and the binding of

[³⁵S]GTPγS to the activated G proteins.

Filtration and Detection: The reaction is stopped by rapid filtration, and the amount of bound

[³⁵S]GTPγS is quantified by scintillation counting.

Data Analysis: The concentration of the agonist that produces 50% of the maximal response

(EC50) is determined from the dose-response curve.[5][6]
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ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAP kinase signaling pathway, a downstream event

of GPR55 activation.

Methodology:

Cell Culture and Treatment: Cells expressing the receptor of interest are cultured and then

stimulated with various concentrations of the test compound (O-1602) for a specific time.

Cell Lysis: The cells are lysed to release the cellular proteins.

Detection of Phosphorylated ERK1/2: The levels of phosphorylated ERK1/2 (pERK1/2) and

total ERK1/2 are determined using methods such as Western blotting or AlphaScreen

SureFire assays.[7]

Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated for each concentration of

the test compound. The EC50 value is then determined from the resulting dose-response

curve.[8][9]

Conclusion
The presented data unequivocally establishes O-1602 as a highly selective agonist for GPR55

over CB1 and CB2 receptors. This selectivity, demonstrated through both binding and

functional assays, makes O-1602 an indispensable tool for elucidating the specific roles of

GPR55 in health and disease, and for the development of novel therapeutics targeting this

receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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